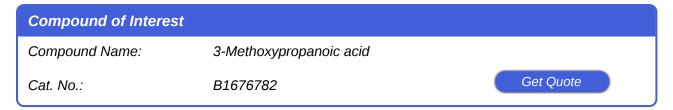


Navigating the Thermochemical Landscape of 3-Methoxypropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropanoic acid, a carboxylic acid with the chemical formula C₄H₈O₃, serves as a versatile building block in organic synthesis and holds potential significance in various research and development sectors, including pharmaceuticals.[1][2] A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and computational modeling of its behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the available and estimated thermochemical data for **3-Methoxypropanoic acid**, details relevant experimental methodologies for data acquisition, and presents a conceptual metabolic pathway based on related compounds.

Thermochemical Data of 3-Methoxypropanoic Acid

Direct experimental thermochemical data for **3-Methoxypropanoic acid** is notably scarce in publicly accessible literature. Consequently, this guide presents data derived from established predictive methods, namely the Joback and Benson group additivity methods, to provide valuable estimations for key thermochemical parameters.[3][4][5] These methods are widely used in chemical engineering and thermochemistry to estimate the properties of organic compounds based on their molecular structure.[3][4][5][6][7]

It is crucial to note that these are estimated values and should be used with the understanding that they may differ from experimentally determined data.



Table 1: Estimated Thermochemical Properties of 3-Methoxypropanoic Acid

Property	Symbol	Estimated Value	Unit	Method of Estimation
Standard Enthalpy of Formation (Ideal Gas, 298.15 K)	ΔHf°	-535.5	kJ/mol	Joback Method
Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)	ΔGf°	-412.8	kJ/mol	Joback Method
Heat Capacity (Ideal Gas, 298.15 K)	Ср	145.2	J/(mol·K)	Joback Method
Normal Boiling Point	Tb	475.3	К	Joback Method
Enthalpy of Vaporization	ΔΗνар	52.8	kJ/mol	Joback Method

Note: The values presented are estimations and should be confirmed with experimental data when available.

Experimental Protocols for Thermochemical Data Determination

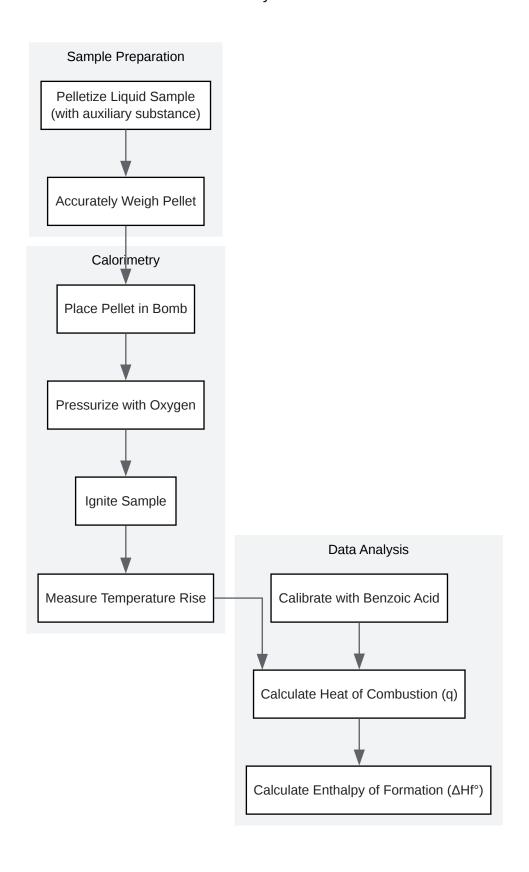
While specific experimental data for **3-Methoxypropanoic acid** is lacking, the following established protocols are standard for determining the thermochemical properties of organic acids.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of a combustible compound like **3-Methoxypropanoic acid** can be experimentally determined using an isoperibol bomb calorimeter.[8]



Experimental Workflow: Combustion Calorimetry



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Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Methodology:

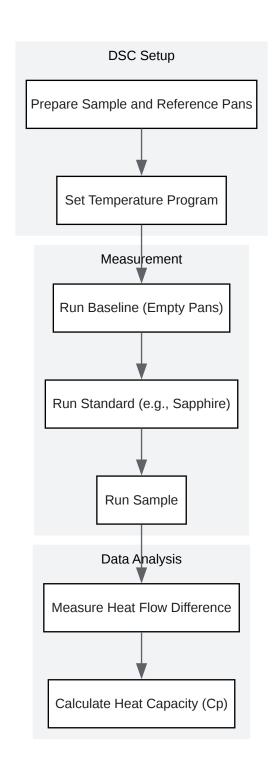
- Sample Preparation: A known mass of liquid 3-Methoxypropanoic acid is typically
 encapsulated in a combustible container or adsorbed onto a suitable auxiliary material to
 ensure complete combustion. The total mass is accurately recorded.
- Bomb Preparation: The sample is placed in the crucible inside the combustion bomb. A
 small, known amount of water is added to the bomb to ensure that all water formed during
 combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen
 to approximately 30 atm.
- Calorimetry: The prepared bomb is submerged in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited electrically.
- Data Acquisition: The temperature of the water in the calorimeter is monitored with high precision before, during, and after combustion. The temperature rise is used to calculate the heat released.
- Calibration and Calculation: The calorimeter is calibrated using a standard substance with a
 known heat of combustion, such as benzoic acid. The heat capacity of the calorimeter
 system is determined from these calibration experiments. The standard enthalpy of formation
 of 3-Methoxypropanoic acid is then calculated from the heat of combustion using Hess's
 Law.

Differential Scanning Calorimetry (DSC) for Heat Capacity

The heat capacity of liquid **3-Methoxypropanoic acid** can be measured as a function of temperature using a differential scanning calorimeter.

Experimental Workflow: Differential Scanning Calorimetry (DSC)





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Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry (DSC).

Methodology:



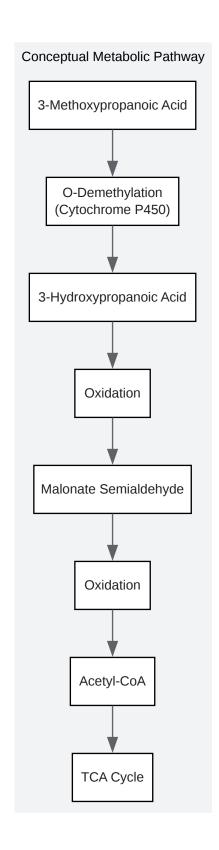
- Sample Preparation: A small, accurately weighed sample of 3-Methoxypropanoic acid is hermetically sealed in a sample pan. An empty pan is used as a reference.
- Instrument Setup: The DSC instrument is programmed with a specific heating rate (e.g., 10 K/min) over the desired temperature range.
- Measurement Runs: Three separate runs are performed under the same conditions:
 - A baseline run with two empty pans to determine the instrumental heat flow difference.
 - A calibration run with a standard material of known heat capacity, such as sapphire.
 - A sample run with the 3-Methoxypropanoic acid sample and the empty reference pan.
- Data Analysis: The heat flow difference between the sample and reference is measured as a function of temperature. By comparing the heat flow of the sample to that of the standard, the heat capacity of **3-Methoxypropanoic acid** can be calculated at various temperatures.

Conceptual Metabolic Pathway

There is no specific, well-documented metabolic pathway for **3-Methoxypropanoic acid** in mammals. However, based on the metabolism of other short-chain fatty acids and compounds containing methoxy groups, a plausible conceptual pathway can be proposed. Short-chain fatty acids are known to be metabolized via β -oxidation.[9] The presence of the methoxy group may necessitate an initial demethylation step.

Conceptual Metabolic Fate of 3-Methoxypropanoic Acid





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Caption: A conceptual metabolic pathway for 3-Methoxypropanoic Acid.



This proposed pathway involves an initial O-demethylation, likely catalyzed by cytochrome P450 enzymes, to yield 3-hydroxypropanoic acid. This intermediate can then enter the known metabolic pathway for 3-hydroxypropionate, which involves oxidation to malonate semialdehyde, followed by further oxidation to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. It is important to emphasize that this is a hypothetical pathway and requires experimental validation.

Conclusion

This technical guide consolidates the currently available, albeit estimated, thermochemical data for **3-Methoxypropanoic acid**. The provided experimental protocols for combustion calorimetry and differential scanning calorimetry offer a roadmap for researchers seeking to obtain precise experimental values. The conceptual metabolic pathway serves as a starting point for further investigation into the biochemical fate of this compound. As research on **3-Methoxypropanoic acid** continues, the acquisition of robust experimental data will be crucial for refining our understanding of its properties and potential applications.

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